molecular formula C14H12Cl2FNO B1385412 N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline CAS No. 1040685-71-9

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline

Cat. No.: B1385412
CAS No.: 1040685-71-9
M. Wt: 300.2 g/mol
InChI Key: VXNZBFOESSJJJI-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline is a synthetic aromatic amine derivative characterized by a 2,4-dichlorophenoxyethyl group attached to a 2-fluoroaniline moiety. Its molecular formula is C₁₄H₁₁Cl₂FNO, with a molecular weight of 299.15 g/mol. Structurally, the compound combines a fluorinated aniline ring (enhancing electronic effects) and a dichlorophenoxyethyl chain (contributing lipophilicity and steric bulk).

The phenoxyethyl linker may influence solubility and membrane permeability compared to non-ether-linked analogs.

Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FNO/c15-10-5-6-14(11(16)9-10)19-8-7-18-13-4-2-1-3-12(13)17/h1-6,9,18H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNZBFOESSJJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCOC2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline typically involves the reaction of 2,4-dichlorophenoxyethanol with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluoroaniline moiety may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Rf Value Key Features
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline (Target) C₁₄H₁₁Cl₂FNO 299.15 - - Phenoxyethyl linker, dichloro/fluoro substitution
N-[1-(2,4-Dichlorophenyl)ethyl]-2-fluoroaniline C₁₄H₁₂Cl₂FN 284.16 - - Phenylethyl linker
N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide C₁₈H₁₇Cl₂FNO 366.24 94–96 0.68 Propanamide linker, methyl group
2-Fluoro-N-(2,3,3,3-tetrafluoro-2-(naphthalen-2-yloxy)propyl)aniline C₁₉H₁₃F₅NO 369.31 - - Tetrafluoropropyl, naphthoxy

Notes:

  • The target compound’s phenoxyethyl linker likely increases polarity compared to phenylethyl analogs (e.g., ), improving solubility in polar solvents.
  • Methyl or bulky substituents (e.g., in compounds) reduce Rf values, indicating higher lipophilicity .

Agrochemical Potential

Compounds with dichlorophenoxy motifs (e.g., 2,4-D in ) are known auxin mimics, disrupting plant growth . The target compound’s dichlorophenoxy group may confer herbicidal activity, though fluorine substitution on the aniline ring could modulate receptor binding compared to non-fluorinated analogs.

Antimicrobial Activity

highlights phenoxyacetamide derivatives as inhibitors of Pseudomonas spp. . For example:

  • 25b (N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide) showed moderate activity (IC₅₀: 10–50 µM).
  • The target compound’s lack of a propanamide chain may reduce enzyme inhibition but enhance membrane penetration due to reduced steric hindrance.

Pharmacokinetic Behavior

  • Melting Points : Higher melting points in compounds (e.g., 94–130°C) correlate with crystalline stability, whereas the target compound’s ether linker may lower its melting point, favoring liquid formulation .
  • Hydrogen Bonding : The fluoroaniline group in the target compound may engage in weaker hydrogen bonding compared to hydroxyl-containing auxins (e.g., IAA in ), affecting solubility and transport .

Biological Activity

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline is a compound of significant interest due to its potential biological activities and applications in various fields, including pharmacology and environmental science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyDetails
Formula C₁₄H₁₂Cl₂FNO
CAS Number 1040685-71-9
Molecular Weight 295.16 g/mol
Hazard Classification Irritant

This compound belongs to the class of phenoxy compounds, which are known for their herbicidal properties. Its structure includes a dichlorophenoxy group, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activity through:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function. This is particularly relevant in the context of COX-2 inhibition, where derivatives of 2,4-dichlorophenoxyacetic acid have demonstrated anti-inflammatory properties .
  • Protein Binding : Studies indicate that the compound may interact with proteins involved in signaling pathways, affecting cellular responses.

Antimicrobial Activity

Research has indicated that phenoxy compounds can exhibit antimicrobial properties. For instance, derivatives of 2,4-dichlorophenoxyacetic acid have been evaluated for their ability to inhibit bacterial growth. A study showed that modifications on the phenoxy ring significantly impacted the potency against various pathogens .

Case Studies

  • Inhibition of Pseudomonas aeruginosa : A series of studies focused on the inhibition of type III secretion system (T3SS) in Pseudomonas aeruginosa. Compounds similar to this compound were tested for their ability to prevent bacterial cell intoxication in host cells. The results indicated that structural modifications could enhance or diminish inhibitory effects significantly .
  • Anti-inflammatory Effects : In vitro assays demonstrated that compounds derived from 2,4-dichlorophenoxyacetic acid effectively inhibited COX-2 enzyme activity, suggesting potential applications in treating inflammatory diseases .

Research Findings

Recent studies have highlighted various aspects of the biological activity associated with this compound:

  • Structure-Activity Relationship (SAR) : Modifications on the dichlorophenoxy group influence biological activity considerably. For example, replacing chlorine with fluorine resulted in compounds with reduced potency in inhibition assays .
  • Biodegradation Pathways : Investigations into microbial degradation revealed that certain bacteria could metabolize related phenoxy compounds effectively. This finding is essential for environmental remediation strategies involving these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline
Reactant of Route 2
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N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline

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